

# "benchmarking the synthesis of Ethyl 3,3-diphenylpropanoate against other methods"

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## Compound of Interest

Compound Name: Ethyl 3,3-diphenylpropanoate

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## A Comparative Guide to the Synthesis of Ethyl 3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for **Ethyl 3,3-diphenylpropanoate**, a valuable intermediate in organic synthesis. The comparison focuses on the synthesis of the key precursor, 3,3-diphenylpropanoic acid, followed by its esterification. Experimental data, detailed protocols, and a logical workflow diagram are presented to aid in the selection of the most suitable method based on performance and reaction conditions.

## Data Presentation: A Side-by-Side Comparison

The following table summarizes the quantitative data for the two primary methods for the synthesis of 3,3-diphenylpropanoic acid, the direct precursor to **Ethyl 3,3-diphenylpropanoate**.

Parameter	Method 1: Friedel-Crafts Alkylation	Method 2: Esterification of 3,3-diphenylpropanoic acid
Starting Materials	Cinnamic acid, Benzene	3,3-diphenylpropanoic acid, Ethanol
Catalyst/Reagent	Ionic Liquid [bmim]Cl/AlCl <sub>3</sub>	Sulfuric acid
Reaction Time	2 hours (reflux)	6-8 hours (reflux)
Yield of Intermediate	81.3% (3,3-diphenylpropanoic acid)	Not Applicable
Yield of Final Product	Not directly applicable	91.0% (Ethyl 3,3-diphenylpropanoate)[1]
Key Advantages	Direct formation of the carbon skeleton	High yield in the final esterification step
Key Disadvantages	Use of ionic liquid catalyst	Requires prior synthesis of the carboxylic acid

## Experimental Protocols

### Method 1: Synthesis of 3,3-diphenylpropanoic acid via Friedel-Crafts Alkylation and subsequent Esterification

#### Step 1: Synthesis of 3,3-diphenylpropanoic acid

In a reaction vessel, 78.1 grams of benzene and 37.2 grams of the ionic liquid [bmim]Cl/AlCl<sub>3</sub> are mixed and heated to 70-80°C.[1] To this mixture, 14.8 grams of cinnamic acid is added in four batches over a period of 30 minutes. The reaction mixture is then refluxed for 2 hours. After completion, 100 milliliters of water are added, and the mixture is stirred. The layers are separated, and the organic phase, containing unreacted benzene, is recovered by distillation under reduced pressure. The resulting solid crude product is recrystallized from methanol and dried to yield 18.4 grams of 3,3-diphenylpropanoic acid, corresponding to a yield of 81.3%.[1]

#### Step 2: Synthesis of Ethyl 3,3-diphenylpropanoate

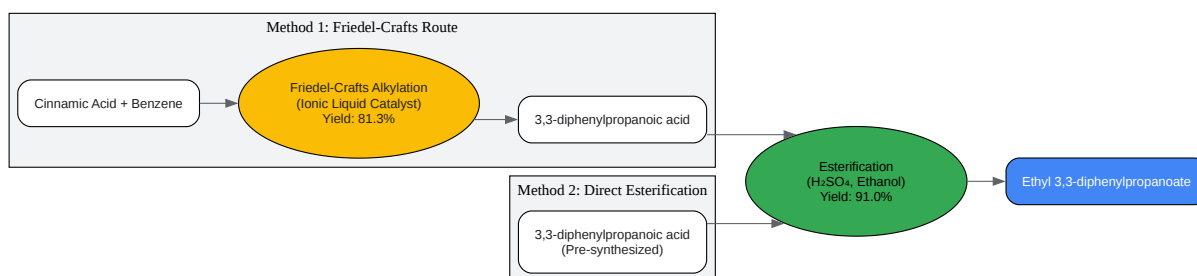
15.1 grams of 3,3-diphenylpropanoic acid are dissolved in 18.5 grams of ethanol with stirring. [1] Subsequently, 3.4 grams of concentrated sulfuric acid is slowly added. The mixture is heated to reflux and maintained for 6-8 hours. Following the reaction, excess ethanol is recovered by distillation. A 5% sodium carbonate solution is added to neutralize the mixture to a pH of 7-7.5. The layers are separated, and the organic layer is washed twice with water and dried over anhydrous magnesium sulfate to obtain 15.5 grams of **Ethyl 3,3-diphenylpropanoate**, achieving a yield of 91.0%. [1]

## Method 2: Direct Esterification of 3,3-diphenylpropanoic acid

This method assumes the availability of 3,3-diphenylpropanoic acid. The protocol is identical to Step 2 of Method 1.

To a solution of 15.1 grams of 3,3-diphenylpropanoic acid in 18.5 grams of ethanol, 3.4 grams of concentrated sulfuric acid is carefully added. The reaction mixture is refluxed for 6-8 hours. After the reaction, the excess ethanol is removed via distillation. The resulting mixture is neutralized with a 5% aqueous solution of sodium carbonate to a pH of 7-7.5. The organic layer is separated, washed twice with water, and dried over anhydrous magnesium sulfate to yield 15.5 grams (91.0%) of **Ethyl 3,3-diphenylpropanoate**. [1]

## Synthesis Workflow



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Caption: Comparative workflow for the synthesis of **Ethyl 3,3-diphenylpropanoate**.

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## References

- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
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